molecular formula C10H12BrN B1660286 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine CAS No. 740842-87-9

7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine

Cat. No.: B1660286
CAS No.: 740842-87-9
M. Wt: 226.11
InChI Key: WQZWMJXOLQUALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes both nitrogen and bromine atoms. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Properties

CAS No.

740842-87-9

Molecular Formula

C10H12BrN

Molecular Weight

226.11

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2

InChI Key

WQZWMJXOLQUALN-UHFFFAOYSA-N

SMILES

C1CC2=C(CNC1)C=CC(=C2)Br

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be achieved through several methods. One common approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine involves its interaction with various molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as a sodium channel blocker, which makes it effective in treating conditions like hyperlipidemia .

Comparison with Similar Compounds

7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be compared with other benzazepine derivatives such as:

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